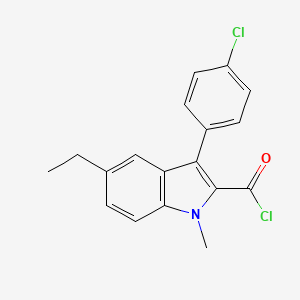

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c1-3-11-4-9-15-14(10-11)16(17(18(20)22)21(15)2)12-5-7-13(19)8-6-12/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLVMMMPPRKVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.

Electrophilic aromatic substitution: The indole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Reduction and oxidation: The compound can be reduced or oxidized under specific conditions to yield different derivatives.

Common Reagents and Conditions

Thionyl chloride (SOCl₂): Used for introducing the carbonyl chloride group.

Palladium catalysts: Employed in cross-coupling reactions to introduce various substituents.

Strong bases and acids: Utilized in substitution and elimination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can yield an amide derivative, while reacting with an alcohol can produce an ester.

Scientific Research Applications

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride has several applications in scientific research:

Medicinal chemistry: Used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Biological studies: Employed in the study of enzyme inhibitors and receptor modulators.

Material science: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-chlorophenyl)-1H-indole-2-carbonyl chloride

- 5-ethyl-1-methyl-1H-indole-2-carbonyl chloride

- 3-(4-bromophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride

Uniqueness

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride is unique due to the specific combination of functional groups attached to the indole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Biological Activity

3-(4-Chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride is an indole derivative recognized for its diverse biological activities. The structural features of this compound, including the chlorophenyl and ethyl groups, contribute to its potential applications in medicinal chemistry, particularly in drug development targeting various diseases.

- IUPAC Name : 3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carbonyl chloride

- Molecular Formula : C₁₈H₁₅Cl₂NO

- CAS Number : 1114597-24-8

- Molecular Weight : 332.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indole core is known for its affinity towards neurotransmitter receptors and enzymes involved in metabolic pathways. This compound may act as an enzyme inhibitor or receptor modulator, influencing physiological processes such as inflammation and neuroprotection.

1. Anti-inflammatory Activity

Research indicates that indole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Indomethacin | 0.25 | 0.07 | High |

| Compound A | 19.3 | 0.018 | Three-fold better than celecoxib |

The selectivity of these compounds for COX-2 over COX-1 suggests potential therapeutic applications in treating inflammatory conditions with reduced gastrointestinal side effects.

2. Antiproliferative Activity

Indole derivatives have shown promising results in cancer research, demonstrating antiproliferative effects against various cancer cell lines. For example, studies have reported that certain indole compounds induce apoptosis and cell cycle arrest in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 1.68 |

| A549 (Lung) | 0.75 |

| HeLa (Cervical) | 0.52 |

The ability of these compounds to inhibit tubulin polymerization further supports their potential as anticancer agents.

Case Studies

Several studies have explored the efficacy of indole derivatives similar to this compound:

Study on COX Inhibition

A recent study evaluated the anti-inflammatory effects of a series of indole-based compounds, revealing that those with chlorophenyl substitutions exhibited enhanced COX-2 inhibition compared to traditional NSAIDs like indomethacin and diclofenac .

Anticancer Properties

In another investigation, a novel indole derivative was found to significantly reduce cell viability in MCF-7 and A549 cell lines, with flow cytometric analysis confirming G2/M phase arrest and apoptosis induction . The docking studies indicated strong interactions with the colchicine binding site on tubulin, suggesting a mechanism for its antiproliferative effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride?

- Methodology : A two-step approach is recommended:

Indole core synthesis : Introduce the 4-chlorophenyl group via Friedel-Crafts alkylation or Suzuki coupling, using sodium hydride (NaH) as a base for regioselective substitution (as demonstrated in tosylation reactions of 5-chloroindole derivatives) .

Carbonyl chloride formation : Convert the carboxylic acid intermediate to the acyl chloride using phosphorus pentachloride (PCl₅) under anhydrous conditions, as described in analogous isoxazolecarbonyl chloride syntheses .

- Key considerations : Monitor reaction progress via TLC (Rf ~0.4–0.5 in hexane/ethyl acetate) and confirm purity via LCMS.

Q. How can the structure and purity of this compound be rigorously characterized?

- Analytical toolkit :

- IR spectroscopy : Confirm carbonyl chloride (C=O stretch ~1770–1810 cm⁻¹) and indole N–H (broad peak ~3400 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolve conformational details (e.g., dihedral angles between chlorophenyl and indole rings) using protocols from crystallized indole derivatives .

- HPLC : Ensure >98% purity with a C18 column (acetonitrile/water gradient) .

Q. What are the stability challenges for this compound under standard laboratory conditions?

- Instability factors : The acyl chloride group is moisture-sensitive, leading to hydrolysis to the carboxylic acid. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., dichloromethane) .

- Mitigation : Use freshly distilled thionyl chloride (SOCl₂) for in-situ regeneration if degradation occurs .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents on the indole core?

- Strategy : Use steric and electronic directing groups. For example:

- 5-ethyl group : Introduce via alkylation prior to chlorophenyl substitution to avoid competing reactions .

- 1-methyl group : Employ N-methylation with methyl iodide (CH₃I) in DMF using NaH as a base .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

- Approach :

Docking studies : Use Molecular Operating Environment (MOE) to model interactions with target proteins (e.g., glycogen phosphorylase), leveraging structural data from PDB .

DFT calculations : Analyze electron density distribution to predict reactivity at the carbonyl chloride site .

- Validation : Cross-reference computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

Q. How can conflicting spectral data between synthetic batches be resolved?

- Case example : Discrepancies in ¹³C-NMR signals for the carbonyl chloride carbon (~170–175 ppm) may arise from residual solvent or hydrolysis products.

- Resolution :

- Purify via column chromatography (silica gel, hexane/ethyl acetate).

- Conduct variable-temperature NMR to detect dynamic effects .

Q. What in vitro models are appropriate for evaluating its pharmacological potential?

- Models :

- Enzyme inhibition : Glycogen phosphorylase assays, following protocols for 5-chloro-N-phenyl indole carboxamides .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ comparisons to structurally related compounds .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.